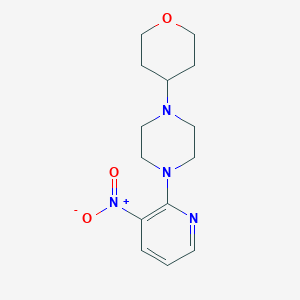

1-(3-Nitropyridin-2-yl)-4-tetrahydro-2H-pyran-4-ylpiperazine

説明

1-(3-Nitropyridin-2-yl)-4-tetrahydro-2H-pyran-4-ylpiperazine is a heterocyclic compound featuring a piperazine core substituted with a 3-nitropyridin-2-yl group and a tetrahydro-2H-pyran-4-yl moiety. Its molecular formula is C₁₄H₁₈N₄O₃, with a molecular weight of 292.33 g/mol (CAS: 2108487-21-2) . This compound is commercially available for research purposes, as noted by suppliers like CymitQuimica . The nitro group on the pyridine ring and the tetrahydro-2H-pyran substituent contribute to its physicochemical properties, influencing solubility, metabolic stability, and target binding interactions.

特性

IUPAC Name |

1-(3-nitropyridin-2-yl)-4-(oxan-4-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O3/c19-18(20)13-2-1-5-15-14(13)17-8-6-16(7-9-17)12-3-10-21-11-4-12/h1-2,5,12H,3-4,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANYJACQJKMLFIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2CCN(CC2)C3=C(C=CC=N3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

General Synthetic Strategy

The synthesis of 1-(3-Nitropyridin-2-yl)-4-tetrahydro-2H-pyran-4-ylpiperazine typically involves:

- Nucleophilic substitution reactions on piperazine nitrogen atoms to introduce heteroaryl groups such as 3-nitropyridin-2-yl.

- Protection and deprotection steps to install the tetrahydro-2H-pyran-4-yl substituent, often via tetrahydropyranyl (THP) protection or direct substitution.

- Catalytic cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig) to assemble complex aryl-piperazine frameworks.

- Use of bases and solvents optimized for selectivity and yield , often under inert atmosphere.

Detailed Preparation Procedures

Nucleophilic Aromatic Substitution (SNAr) on Piperazine

A common approach to introduce the 3-nitropyridin-2-yl group onto piperazine involves SNAr reaction starting with piperazine and 2-nitro-5-halopyridine derivatives. This method benefits from the nucleophilicity of the piperazine nitrogen and the electrophilicity of the halopyridine ring activated by the nitro substituent.

- The reaction is typically carried out in polar aprotic solvents such as DMF or DMSO.

- Bases such as triethylamine or stronger bases (e.g., cyclohexyl magnesium chloride) are used to enhance nucleophilicity.

- The reaction temperature ranges from room temperature to moderate heating (e.g., 50–80 °C).

- Yields can be improved by optimizing leaving groups; for example, chlorides often give better yields than sulfoxides in the pyridine ring substitution.

Installation of the Tetrahydro-2H-pyran-4-yl Group

The tetrahydro-2H-pyran-4-yl substituent on the piperazine nitrogen is introduced either by:

- Direct nucleophilic substitution of a suitable tetrahydropyranyl halide or tosylate with the piperazine nitrogen.

- Protection of hydroxyl groups as tetrahydropyranyl ethers followed by further functionalization.

- Alternatively, the tetrahydropyranyl group can be introduced via catalytic cross-coupling reactions involving boronic acid pinacol esters of tetrahydropyranyl-substituted heterocycles and halogenated pyridines under Suzuki coupling conditions.

Key reaction conditions for Suzuki coupling include:

| Parameter | Typical Conditions |

|---|---|

| Catalyst | Pd(OAc)2 with triphenylphosphine or Pd(PPh3)2Cl2 |

| Base | Potassium carbonate (K2CO3) |

| Solvent | THF-water or THF-toluene-water mixtures |

| Temperature | 60–75 °C |

| Atmosphere | Nitrogen (to exclude air) |

| Reaction time | 1–5 hours, typically ~2 hours |

Isolation involves precipitation by cooling and adding water, followed by filtration and drying under reduced pressure.

Protection and Deprotection Steps

- The tetrahydropyranyl ring is often introduced as a protecting group and later removed under acidic conditions.

- For example, treatment of intermediates with 10% HCl in ethanol at 0–15 °C can cleave the tetrahydropyranyl ring to yield the free hydroxyl or desired substitution pattern.

- The deprotection step is carefully controlled to avoid detachment of sensitive groups.

Representative Synthetic Scheme Summary

Additional Synthetic Notes

- The piperazine ring can be functionalized at both nitrogen atoms, allowing for diverse substitution patterns.

- Use of triethylamine as a base and carbon disulfide in some piperazine derivative syntheses is reported but more relevant for thiocarbamate derivatives rather than the target compound here.

- Purification typically involves crystallization or filtration after precipitation from suitable solvent mixtures (e.g., ethanol-water or acetonitrile-water).

- Characterization of intermediates and final products is confirmed by IR, ^1H NMR, ^13C NMR, and elemental analysis.

Summary Table of Key Reaction Parameters

化学反応の分析

Types of Reactions: 1-(3-Nitropyridin-2-yl)-4-tetrahydro-2H-pyran-4-ylpiperazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule, such as the nitro group and the ether linkage.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out in an acidic medium.

Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH).

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, such as aminopyridines, hydroxylated pyridines, and substituted piperazines

科学的研究の応用

Biological Activities

Research indicates that 1-(3-Nitropyridin-2-yl)-4-tetrahydro-2H-pyran-4-ylpiperazine exhibits various biological activities, including:

- Antimicrobial Activity: Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.

- Anticancer Potential: Some investigations have shown that derivatives of this compound can inhibit cancer cell proliferation in vitro, indicating its potential as an anticancer agent.

Therapeutic Applications

This compound has been explored for several therapeutic applications:

Neurological Disorders

Studies have indicated that the compound may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its potential for neurological applications.

Cardiovascular Health

Research has suggested that the compound may possess cardioprotective properties, potentially aiding in the treatment of heart diseases by improving endothelial function and reducing oxidative stress.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Neuroprotective Effects

In a controlled laboratory setting, the neuroprotective effects of this compound were tested using neuronal cell cultures exposed to neurotoxic agents. The findings indicated that treatment with the compound significantly reduced cell death and oxidative stress markers, highlighting its therapeutic potential for neurodegenerative diseases.

作用機序

The mechanism by which 1-(3-Nitropyridin-2-yl)-4-tetrahydro-2H-pyran-4-ylpiperazine exerts its effects involves interactions with specific molecular targets and pathways. The nitro group and the piperazine moiety play crucial roles in binding to enzymes or receptors, leading to modulation of biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.

類似化合物との比較

Table 1: Key Structural and Physicochemical Comparisons

生物活性

1-(3-Nitropyridin-2-yl)-4-tetrahydro-2H-pyran-4-ylpiperazine (CAS No. 2108487-21-2) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 292.33 g/mol. The compound features a nitropyridine moiety and a tetrahydropyran ring, which are crucial for its biological interactions.

Antimicrobial Activity

Nitro-containing compounds, including this compound, have demonstrated notable antimicrobial properties. Research indicates that such compounds can inhibit the growth of various pathogens through mechanisms such as DNA damage and disruption of cellular processes. For instance, nitro derivatives are known to target bacterial DNA and interfere with nucleic acid synthesis, leading to cell death .

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer activity. Nitro compounds have been reported to induce apoptosis in cancer cells and inhibit tumor growth by targeting specific cellular pathways involved in proliferation and survival. The mechanism often involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death in malignant cells .

Neuroprotective Effects

There is emerging evidence that piperazine derivatives can exert neuroprotective effects. These compounds may modulate neurotransmitter systems and exhibit anti-inflammatory properties, potentially offering therapeutic benefits in neurodegenerative diseases. The presence of the nitropyridine group is believed to enhance these effects by facilitating interactions with neuronal receptors .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in critical metabolic pathways.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

- Oxidative Stress Induction : By generating ROS, it can promote apoptosis in cancerous cells.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar piperazine derivatives:

Q & A

Q. What are the common synthetic routes for 1-(3-Nitropyridin-2-yl)-4-tetrahydro-2H-pyran-4-ylpiperazine, and how are intermediates characterized?

Methodological Answer: Synthesis typically involves coupling reactions between a piperazine core and functionalized pyridine/tetrahydropyran moieties. For example:

- Step 1: React 3-nitropyridine-2-amine with a tetrahydropyran-substituted piperazine derivative via nucleophilic aromatic substitution (NAS) under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) .

- Step 2: Intermediate purification via column chromatography (silica gel, eluent: ethyl acetate/hexane). Structural confirmation employs 1H/13C NMR (key peaks: nitro group at δ ~8.5 ppm, tetrahydropyran protons at δ ~3.5–4.0 ppm) and LCMS (expected [M+H]+ ~335–340 g/mol) .

Q. How is the compound’s structural integrity validated in medicinal chemistry studies?

Methodological Answer:

Q. What are the compound’s primary applications in drug discovery?

Methodological Answer:

- Antimicrobial studies: Piperazine derivatives are screened against Gram-positive bacteria (e.g., S. aureus) via MIC assays, with nitro groups enhancing membrane penetration .

- Kinase/PARP inhibition: The nitro group may act as a hydrogen-bond acceptor in enzyme active sites, evaluated via fluorescence-based enzymatic assays .

Advanced Research Questions

Q. How do researchers optimize reaction conditions to address low yields in coupling steps?

Methodological Answer:

- Catalyst screening: Palladium catalysts (e.g., Pd/C) improve NAS efficiency under hydrogenation conditions .

- Solvent optimization: Switching from ethanol to DMF increases solubility of aromatic intermediates, reducing side-product formation .

- Continuous flow reactors: Enhance scalability and reduce reaction time (e.g., 4-hour residence time vs. 12-hour batch) .

Q. What computational strategies predict the compound’s binding affinity for PARP-1?

Methodological Answer:

Q. How are solubility and bioavailability challenges addressed during preclinical development?

Methodological Answer:

Q. How do stereochemical variations impact biological activity?

Methodological Answer:

Q. How are discrepancies in cytotoxicity data across cell lines resolved?

Methodological Answer:

- Mechanistic profiling: Compare gene expression (RNA-seq) in sensitive vs. resistant cell lines (e.g., BRCA1-deficient vs. wild-type).

- Redox profiling: Nitro group reduction to cytotoxic amines may vary based on intracellular NADPH levels .

Data Contradictions and Solutions

Example: Conflicting reports on antimicrobial efficacy (Gram-positive vs. Gram-negative).

Resolution:

- Comparative MIC assays under standardized conditions (CLSI guidelines).

- Membrane permeability assays (e.g., SYTOX Green uptake) confirm whether outer membrane differences explain activity gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。